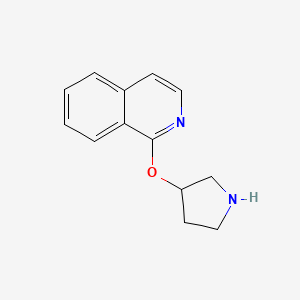

1-(3-pyrrolidinyloxy)Isoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pyrrolidin-3-yloxyisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-2-4-12-10(3-1)5-8-15-13(12)16-11-6-7-14-9-11/h1-5,8,11,14H,6-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUMBYSMQNLGBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of the Chemical Compound

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the exact mass of a molecule, which in turn allows for the unambiguous deduction of its elemental formula. sciex.com Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer are commonly used to achieve the high mass accuracy required. rsc.orgnih.gov

For 1-(3-pyrrolidinyloxy)isoquinoline, the molecular formula is C₁₃H₁₄N₂O. HRMS analysis would measure the mass of the protonated molecule, [M+H]⁺. The calculated (theoretical) exact mass for this ion (C₁₃H₁₅N₂O⁺) would be compared against the experimentally measured mass. A very small mass difference, typically in the low parts-per-million (ppm) range, would confirm the elemental composition.

Table 1: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Mass (m/z) |

|---|

Note: This table represents theoretical values. Experimental results would be required for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete map of the carbon-hydrogen framework. wikipedia.org

¹H NMR spectroscopy identifies all unique proton environments within the molecule. The spectrum provides information based on chemical shift (δ), signal multiplicity (splitting pattern), and integration (number of protons).

For this compound, one would expect to see distinct signals for the protons on the isoquinoline (B145761) ring and the pyrrolidine (B122466) ring. The aromatic protons of the isoquinoline moiety would appear in the downfield region (typically δ 7.0-9.0 ppm). chemicalbook.com The protons of the pyrrolidine ring, being aliphatic, would resonate in the upfield region. The proton at the C3 position of the pyrrolidine ring, being attached to the oxygen-bearing carbon, would be shifted further downfield compared to the other pyrrolidine protons.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃) for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.0-8.2 | d | 1H | Isoquinoline H |

| ~7.5-7.8 | m | 3H | Isoquinoline H |

| ~7.0-7.2 | d | 1H | Isoquinoline H |

| ~5.5-5.7 | m | 1H | Pyrrolidine CH-O |

| ~3.5-3.9 | m | 2H | Pyrrolidine CH₂-N |

| ~3.2-3.5 | m | 2H | Pyrrolidine CH₂-N |

| ~2.1-2.4 | m | 2H | Pyrrolidine CH₂ |

Note: This is a predictive table. Actual chemical shifts and coupling constants would need to be determined experimentally.

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the size and symmetry of the carbon skeleton. tsijournals.com The isoquinoline carbons would appear in the aromatic region (δ 100-160 ppm), with the carbon attached to the oxygen (C1) being significantly downfield. rsc.org The aliphatic carbons of the pyrrolidine ring would be found in the upfield region (δ 20-60 ppm).

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃) for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~160-162 | Isoquinoline C1 |

| ~120-145 | Isoquinoline Ar-C |

| ~105-120 | Isoquinoline Ar-CH |

| ~75-80 | Pyrrolidine C-O |

| ~50-55 | Pyrrolidine CH₂-N |

| ~45-50 | Pyrrolidine CH₂-N |

Note: This is a predictive table. Definitive assignments require experimental data, including 2D NMR.

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. wikipedia.orgwalisongo.ac.id

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). longdom.org It would show correlations between adjacent protons within the isoquinoline ring and, separately, within the pyrrolidine ring, confirming their individual spin systems.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. youtube.com It allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (2-4 bonds). youtube.com It is key for connecting the different fragments of the molecule. For instance, an HMBC correlation would be expected between the C3 proton of the pyrrolidine ring and the C1 carbon of the isoquinoline ring, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformation.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule. spectroscopyonline.comgoogle.com The two methods provide complementary information because the selection rules for a vibration to be IR- or Raman-active are different. lu.se

For this compound, key vibrational modes would include:

C-O-C Stretch: A strong band in the IR spectrum, typically around 1250-1050 cm⁻¹, corresponding to the ether linkage.

Aromatic C=C and C=N Stretching: Multiple bands in the 1650-1450 cm⁻¹ region, characteristic of the isoquinoline ring.

Aromatic C-H Stretching: Signals appearing above 3000 cm⁻¹.

Aliphatic C-H Stretching: Signals appearing just below 3000 cm⁻¹ from the pyrrolidine ring.

N-H Stretch: A moderate band around 3400-3300 cm⁻¹ from the secondary amine in the pyrrolidine ring.

Table 4: Predicted Key IR and Raman Bands (cm⁻¹)

| Wavenumber (cm⁻¹) | Vibration Type | Technique |

|---|---|---|

| ~3350 | N-H Stretch | IR |

| ~3050 | Aromatic C-H Stretch | IR, Raman |

| ~2950 | Aliphatic C-H Stretch | IR, Raman |

| ~1620 | Aromatic C=N Stretch | IR, Raman |

| ~1580, 1500, 1450 | Aromatic C=C Stretch | IR, Raman |

Note: This predictive table highlights expected major bands. A full experimental spectrum would contain many additional fingerprint peaks.

X-ray Crystallography for Definitive Solid-State Structure Determination

Should the compound be obtainable as a suitable single crystal, X-ray crystallography provides the ultimate proof of structure. cam.ac.ukomu.edu.tr This technique determines the precise three-dimensional coordinates of every atom in the crystal lattice, yielding definitive information on bond lengths, bond angles, and stereochemistry. muni.czksu.edu.sa The resulting crystal structure would confirm the connectivity established by NMR and also reveal intermolecular interactions, such as hydrogen bonding, that dictate the packing in the solid state.

Chiroptical Methods (e.g., Circular Dichroism) for Absolute Configuration Assignment in Chiral Analogues

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. For chiral analogues of this compound, which possess a stereogenic center at the 3-position of the pyrrolidine ring, chiroptical methods like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are indispensable tools for unambiguously assigning the (R) or (S) configuration. These techniques measure the differential absorption of left and right circularly polarized light, providing information about the three-dimensional arrangement of atoms in a molecule.

The absolute configuration of chiral pyrrolidine derivatives can be effectively determined by comparing experimentally obtained CD spectra with those predicted by quantum chemical calculations. iucr.orgiucr.orgnih.gov This approach involves calculating the theoretical CD spectra for both possible enantiomers. The enantiomer whose calculated spectrum matches the experimental one is then assigned the corresponding absolute configuration. iucr.org For instance, in a study on a chiral pyrrolidine derivative, the experimental CD spectrum showed a positive Cotton effect at 278.40 nm and a negative Cotton effect at 245.60 nm. iucr.org Theoretical calculations revealed that the S-configured stereoisomer produced a CD curve that was in excellent agreement with the observed spectrum, thus confirming its absolute configuration. iucr.org The observed Cotton effects in such systems are often attributed to π–π* electronic transitions. nih.gov

Synthesis and Isolation of Enantiomers: The synthesis of enantiomerically pure (R)- and (S)-1-(3-pyrrolidinyloxy)isoquinoline would be the initial step. This is often achieved through asymmetric synthesis or chiral resolution of a racemic mixture.

Experimental CD/VCD Spectroscopy: The purified enantiomers would then be analyzed using CD and/or VCD spectroscopy to obtain their respective chiroptical spectra.

Computational Modeling: Quantum chemical calculations, typically using Density Functional Theory (DFT), would be performed to predict the CD and VCD spectra for both the (R) and (S) enantiomers. nih.gov This involves a conformational search to identify the most stable conformers of the molecule, followed by the calculation of their Boltzmann-weighted average spectra. mdpi.com

Comparison and Assignment: The experimental spectrum is then compared with the calculated spectra for the (R) and (S) configurations. A good correlation between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration of the synthesized enantiomer. acs.org

The reliability of this combined experimental and computational approach has been demonstrated for a variety of chiral molecules, including complex natural products and molecules with axial chirality. mdpi.comacs.org For isoquinoline alkaloids, in general, chiroptical properties are well-studied and provide a robust method for stereochemical elucidation.

Table of Key Research Findings for Chiral Pyrrolidine Derivatives

| Compound Class | Method | Key Findings | Reference(s) |

| Chiral Pyrrolidine Derivative | CD Spectroscopy & DFT Calculation | The absolute configuration was assigned by matching the experimental CD spectrum with the calculated spectrum for the S-enantiomer. A positive Cotton effect was observed at 278.40 nm and a negative Cotton effect at 245.60 nm. | iucr.org |

| Chiral Alkanes | Chiroptical Spectroscopy | Chiroptical spectroscopy is a promising tool for the determination of absolute configurations. | mdpi.com |

| Chiral Secondary Alcohols | Chiroptical Spectroscopy | Chiroptical methods are valuable for assigning absolute configurations. | mdpi.com |

| Molecules with Chiral Axes | Vibrational Circular Dichroism (VCD) | VCD combined with DFT calculations provides definitive determination of absolute configurations. | acs.org |

Lack of Specific Research Data Precludes Detailed Computational Analysis of this compound

A comprehensive review of publicly available scientific literature reveals a significant gap in computational and theoretical studies specifically focused on the chemical compound this compound. While extensive research exists on the broader class of isoquinoline derivatives, detailed quantum chemical calculations, conformational analyses, molecular dynamics simulations, and reaction mechanism modeling for this particular molecule are not present in the current body of published work. Consequently, a detailed article adhering to the requested structure cannot be generated at this time.

General computational methodologies are well-established for analyzing molecules similar to this compound. For instance, Density Functional Theory (DFT) is a common approach for investigating the electronic structure and reactivity of isoquinoline and its derivatives. researchgate.netnih.gov Such studies typically determine optimized molecular geometries, electronic properties like HOMO-LUMO energy gaps, and can be used to predict spectroscopic parameters. researchgate.netnih.gov However, the specific outputs of these calculations—such as bond lengths, angles, orbital energies, and predicted spectra—are unique to each molecule and cannot be extrapolated from general knowledge of the isoquinoline class to this compound without specific investigation.

Similarly, molecular dynamics (MD) simulations are frequently employed to understand the dynamic behavior and interactions of quinoline (B57606) and isoquinoline derivatives. nih.govnih.gov These simulations can provide insights into how a molecule interacts with its environment, such as a solvent or a biological target, over time. Conformational analysis, which is crucial for understanding the three-dimensional shape and energy landscape of flexible molecules like this compound, has been performed for other complex isoquinoline ring systems, but not for the target compound itself. nih.gov

The synthesis of various isoquinoline scaffolds is also a well-explored area of organic chemistry, with numerous studies detailing reaction pathways and mechanisms. researchgate.netnih.govmdpi.comorganic-chemistry.org Theoretical modeling of these synthetic pathways can provide valuable insights into transition states and reaction kinetics. However, without experimental or theoretical studies on the specific synthesis of this compound, any analysis of its formation mechanism would be purely speculative.

Finally, structure-property relationship studies are common for classes of compounds to guide the development of new molecules with desired properties. nih.govmdpi.com These studies rely on having data for a series of related compounds to build a correlative model. While the framework for such an analysis exists, the specific data points for this compound that would be needed to place it within a larger structure-property relationship study are currently unavailable in the literature.

Role As a Building Block in Advanced Chemical Synthesis

Precursor in Complex Organic Transformations (e.g., multicomponent reactions)

The isoquinoline (B145761) moiety within 1-(3-pyrrolidinyloxy)isoquinoline makes it an excellent precursor for complex organic transformations, particularly multicomponent reactions (MCRs). MCRs are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. erciyes.edu.tr These reactions are prized for their atom economy, reduction of waste, and ability to rapidly generate molecular diversity. erciyes.edu.trbeilstein-journals.org

The isoquinoline nucleus can participate as a key component in various MCRs. For instance, it is used in the one-pot, three-component synthesis of pyrrolo[2,1-a]isoquinolines. mdpi.comnih.gov In these reactions, isoquinoline, an electron-deficient alkyne, and a third component like a substituted bromoacetophenone react to form complex tricyclic structures. nih.gov The reaction proceeds through the in-situ generation of an isoquinolinium ylide, which then undergoes a 1,3-dipolar cycloaddition with the alkyne. mdpi.com

Furthermore, isoquinolines are utilized in isocyanide-based MCRs, which are powerful tools for constructing nitrogen-containing heterocycles. nih.gov The nucleophilic nature of the isoquinoline nitrogen allows it to initiate reactions, for example, with electron-deficient alkynes and isatins, leading to the regioselective synthesis of complex spiro-1,3-oxazine derivatives under mild conditions. x-mol.com The presence of the pyrrolidinyloxy substituent on the isoquinoline ring can modulate the reactivity and solubility of the precursor, potentially influencing the efficiency and outcome of these complex transformations.

Scaffold for Novel Chemical Entities with Unique Structural Features

The molecular architecture of this compound is built upon two "privileged scaffolds" in medicinal chemistry: the isoquinoline ring system and the pyrrolidine (B122466) ring. nih.govnih.govmdpi.com A scaffold is a core molecular structure to which various functional groups can be attached to create a library of related compounds. The isoquinoline framework is a key structural feature in a vast number of natural alkaloids and synthetic compounds with a broad spectrum of biological activities, including antitumor and antimicrobial properties. beilstein-journals.orgnih.gov

Similarly, the pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in drug discovery. nih.gov Its non-planar, three-dimensional structure allows for the precise spatial arrangement of substituents, which is crucial for specific interactions with biological targets like enzymes and receptors. nih.gov The fusion of these two scaffolds in this compound creates a novel and versatile platform for designing new chemical entities. Chemists can modify both the isoquinoline and pyrrolidine rings to fine-tune the steric and electronic properties of the resulting molecules. For example, the pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, derived from isoquinoline, is found in the lamellarin family of alkaloids, which exhibit potent cytotoxic and antiretroviral activities. researchgate.net This highlights the potential of using isoquinoline-based building blocks to generate structurally unique and biologically active compounds.

Application in Materials Science (e.g., organic electronics components, non-medical dyes, corrosion inhibitors)

The unique electronic and structural properties of the isoquinoline core make it and its derivatives interesting candidates for applications in materials science.

Corrosion Inhibitors: Organic molecules containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are often effective corrosion inhibitors for metals. uv.mxresearchgate.net These compounds function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. uv.mxreformchem.com The effectiveness of these inhibitors depends on their chemical structure, molecular size, and affinity for the metal. uv.mx Isoquinoline derivatives have been studied as corrosion inhibitors for mild steel in acidic environments. researchgate.net The mechanism often involves the nitrogen atom of the isoquinoline ring coordinating with the metal surface, while the planar aromatic system provides broad surface coverage. The this compound molecule, with its multiple heteroatoms and aromatic system, possesses the key structural features required for a potential corrosion inhibitor. The pyrrolidinyloxy group could further enhance its protective properties by increasing its solubility and modifying the way it packs on the metal surface. vsu.ru

Organic Electronics and Dyes: Fused heterocyclic systems based on isoquinoline have been explored for their potential in organic electronics. For example, pyrimido[2,1-a]isoquinolines, which can be synthesized from isoquinoline precursors, possess planar, conjugated structures that are desirable for applications in organic light-emitting diodes (OLEDs). researchgate.net The extended π-system in these larger molecules facilitates charge transport and can lead to luminescence. While this compound itself is not a dye, it can serve as a key intermediate for the synthesis of more complex, colored, and electronically active molecules by extending its conjugation through further chemical modifications.

Design and Application as Ligands in Catalysis (e.g., chiral ligands for asymmetric transformations)

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry. The isoquinoline scaffold has proven to be an excellent platform for the design of novel chiral ligands. nih.govnih.gov

Chiral bidentate P,N-ligands (containing phosphorus and nitrogen donor atoms) are highly effective in many asymmetric catalytic reactions. nih.gov The isoquinoline nitrogen can act as the 'N' donor, while a phosphine (B1218219) group can be introduced elsewhere in the molecule. Enantioselective copper-catalyzed reactions have been developed using chiral diphosphine ligands in conjunction with alkenyl-substituted isoquinolines to produce chiral phosphines that themselves serve as valuable P,N-ligands. nih.gov

Furthermore, the concept of axial chirality has been exploited in ligands based on the isoquinoline framework. Newly designed axially chiral N-heterocyclic carbene (NHC)-gold(I) complexes, where the carbene is part of a triazoloisoquinoline structure, have been shown to be highly effective catalysts for enantioselective intermolecular (4+2) cycloadditions. core.ac.uknih.gov In this compound, the pyrrolidine ring offers a straightforward handle for introducing chirality. The stereocenter at the 3-position of the pyrrolidine ring can be controlled, leading to enantiopure (R)- or (S)-1-(3-pyrrolidinyloxy)isoquinoline. This inherent chirality, in proximity to the coordinating isoquinoline nitrogen, makes the compound a promising candidate for development into a new class of chiral ligands for asymmetric transformations. beilstein-journals.org The synthesis of such ligands and the evaluation of their catalytic performance are active areas of research. mdpi.combeilstein-journals.org

Conclusion and Future Research Directions

Current State of Research and Key Achievements

Similarly, the pyrrolidine (B122466) ring is a common feature in numerous natural and synthetic compounds with diverse biological activities. However, specific key achievements or detailed research findings for the combined entity of 1-(3-pyrrolidinyloxy)isoquinoline are not documented in peer-reviewed literature. Chemical vendor listings for structurally related compounds, such as 3-(Pyrrolidin-3-yloxy)-1-(o-tolyl)isoquinoline, suggest that molecules of this class have been synthesized, likely for screening in drug discovery programs. bldpharm.com The existence of such compounds indicates an interest in the pharmacological potential of this particular combination of chemical motifs.

Unexplored Synthetic Challenges and Methodological Gaps

The synthesis of this compound, while not explicitly detailed in the literature, can be approached through established methods for forming ether linkages and functionalizing the isoquinoline (B145761) core. A primary synthetic route would likely involve the nucleophilic substitution of a suitable leaving group at the 1-position of the isoquinoline ring with 3-hydroxypyrrolidine.

Potential Synthetic Routes:

| Starting Material (Isoquinoline) | Starting Material (Pyrrolidine) | Reaction Type | Potential Challenges |

| 1-Chloroisoquinoline or 1-Bromoisoquinoline | 3-Hydroxypyrrolidine | Nucleophilic Aromatic Substitution | Reactivity of the halo-isoquinoline; potential for side reactions. |

| Isoquinoline N-oxide | 3-Hydroxypyrrolidine | Activation followed by nucleophilic attack | Requires activation of the N-oxide; regioselectivity concerns. |

One of the key methodological gaps is the lack of optimized and high-yielding protocols specifically for the synthesis of this compound. Challenges could include achieving high regioselectivity, especially if starting from a less activated isoquinoline derivative. Furthermore, the stereochemistry at the 3-position of the pyrrolidine ring introduces another layer of complexity, with the potential for creating chiral derivatives. The development of stereoselective synthetic methods would be a significant advancement.

Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, could offer more efficient and versatile routes to this and related compounds. organic-chemistry.org However, the application of these methods to the specific synthesis of this compound has not been reported.

Opportunities in Advanced Chemical Applications and Materials Development

While the primary interest in isoquinoline derivatives has historically been in medicinal chemistry, there are emerging opportunities for their use in materials science. Isoquinoline-containing polymers and dyes are known, and the incorporation of a pyrrolidinoxy group could modulate the electronic and photophysical properties of such materials.

Potential Applications in Materials Science:

| Application Area | Potential Role of this compound |

| Organic Light-Emitting Diodes (OLEDs) | The isoquinoline core can act as a charge-transporting or emissive component. The pyrrolidinoxy group could be used to tune solubility and film-forming properties. |

| Sensors | The nitrogen and oxygen atoms could act as binding sites for metal ions or other analytes, leading to changes in fluorescence or color. |

| Functional Dyes | The chromophoric isoquinoline system's properties could be modified by the pyrrolidinoxy substituent, potentially leading to new dyes with specific absorption and emission characteristics. |

The development of advanced materials from this compound is a largely unexplored field. Research in this area would involve the synthesis of monomers and polymers incorporating this scaffold and the characterization of their material properties.

Interdisciplinary Research Prospects within Pure Organic and Inorganic Chemistry

The structure of this compound offers intriguing possibilities for interdisciplinary research, bridging pure organic and inorganic chemistry.

In the realm of organometallic chemistry , the nitrogen atom of the isoquinoline ring and the oxygen and nitrogen atoms of the pyrrolidinoxy group can act as ligands for a variety of metal centers. libretexts.orgchadsprep.com This could lead to the formation of novel coordination compounds with interesting catalytic or material properties. The steric and electronic properties of the ligand could be tuned by modifying the pyrrolidine ring or the isoquinoline core. The study of such complexes could provide insights into bonding and reactivity. hcpgcollege.edu.in

From an inorganic chemistry perspective, the compound could be used to create metal-organic frameworks (MOFs). The bifunctional nature of the molecule, with multiple potential coordination sites, could lead to the formation of extended network structures with porous properties, which are of interest for gas storage, separation, and catalysis.

Furthermore, the synthesis of isotopically labeled versions of this compound could be employed in mechanistic studies of reactions involving isoquinoline derivatives or in metabolic studies if the compound shows biological activity.

Q & A

Q. What are the key considerations for synthesizing 1-(3-pyrrolidinyloxy)isoquinoline in laboratory settings?

The synthesis involves nucleophilic substitution or coupling reactions to introduce the pyrrolidinyloxy group to the isoquinoline core. Critical factors include:

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilicity, while toluene or ethyl acetate may stabilize intermediates .

- Catalysts : Transition-metal catalysts (e.g., Pd or Cu) or silver triflate can facilitate coupling reactions, as seen in similar isoquinoline syntheses .

- Temperature control : Reactions often proceed at 80–120°C to balance reactivity and side-product formation .

- Protection/deprotection strategies : Use tert-butyloxycarbonyl (Boc) groups to protect amines during multi-step syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : 1H/13C NMR confirms substituent positions and electronic environments. For example, deshielded protons near the pyrrolidinyloxy group indicate conjugation effects .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing regioisomers .

- Chromatography : TLC/HPLC monitors reaction progress, while reversed-phase HPLC purifies intermediates .

Q. What biological activities are associated with isoquinoline derivatives bearing oxygen-containing substituents?

- Kinase inhibition : Isoquinolines with electron-withdrawing substituents (e.g., nitro or methoxy groups) show enhanced binding to ATP pockets in kinases .

- Anti-inflammatory effects : Pyrrolidine-containing derivatives modulate NF-κB or COX-2 pathways in cell-based assays .

- Anticancer activity : Substituents like halogens or sulfonyl groups improve cytotoxicity via apoptosis induction .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?

- DoE (Design of Experiments) : Screen variables (solvent, temperature, catalyst loading) using fractional factorial designs .

- In situ monitoring : Use FT-IR or Raman spectroscopy to detect intermediate formation and adjust conditions dynamically .

- Side-reaction mitigation : Add scavengers (e.g., molecular sieves) to sequester water in coupling reactions .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

- 2D NMR techniques : NOESY or HSQC correlations clarify spatial relationships between protons and carbons, resolving overlapping signals .

- Computational modeling : DFT calculations predict chemical shifts and compare them with experimental data to validate structures .

- Isotopic labeling : Use deuterated analogs to simplify complex splitting patterns in crowded spectral regions .

Q. How does the electronic environment of the pyrrolidinyloxy group influence reactivity in nucleophilic substitution reactions?

- Electron-donating effects : The pyrrolidine nitrogen’s lone pairs increase electron density on the oxygen, enhancing nucleophilicity in SNAr reactions .

- Steric effects : Bulky substituents on pyrrolidine hinder access to the reaction site, reducing yields. Methyl or ethyl groups balance reactivity and steric demand .

- pH dependence : Protonation of the pyrrolidine nitrogen under acidic conditions can modulate reactivity in polar solvents .

Q. What in vitro models are appropriate for evaluating the target specificity of this compound in kinase inhibition studies?

- Kinase profiling panels : Use recombinant kinases (e.g., EGFR, BRAF) to measure IC50 values and selectivity indices .

- Cell-based assays : Employ cancer lines (e.g., HeLa or MCF-7) with siRNA knockdowns to confirm target engagement .

- Thermal shift assays : Monitor protein-ligand binding by measuring thermal stability shifts of kinase domains .

Q. How to conduct SAR studies for this compound derivatives to enhance pharmacological properties?

- Substituent variation : Synthesize analogs with halogens, methoxy, or sulfonyl groups at positions 4, 6, or 8 to assess steric/electronic effects .

- Fragment-based design : Merge bioactive fragments (e.g., indole or triazole moieties) onto the isoquinoline core to improve binding affinity .

- Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonds with kinase hinge regions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.